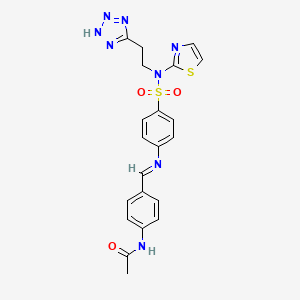
Acetamide, N-(4-(((4-(((2-(1H-tetrazol-5-yl)ethyl)-2-thiazolylamino)sulfonyl)phenyl)imino)methyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-(((4-(((2-(1H-tetrazol-5-yl)ethyl)-2-thiazolylamino)sulfonyl)phenyl)imino)methyl)phenyl)- is a complex organic compound known for its diverse applications in various scientific fields. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the tetrazole ring imparts unique chemical properties, making it a valuable molecule in medicinal chemistry, biology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((4-(((2-(1H-tetrazol-5-yl)ethyl)-2-thiazolylamino)sulfonyl)phenyl)imino)methyl)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring is synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Thiazole Ring Formation: The thiazole ring is formed by cyclization of a thioamide with a haloketone.
Coupling Reactions: The tetrazole and thiazole rings are coupled with a sulfonyl chloride derivative to form the sulfonylphenyl intermediate.
Final Assembly: The sulfonylphenyl intermediate is then reacted with an acetamide derivative under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Acetamide, N-(4-(((4-(((2-(1H-tetrazol-5-yl)ethyl)-2-thiazolylamino)sulfonyl)phenyl)imino)methyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Aromatics: Formed from substitution reactions.
科学的研究の応用
Acetamide, N-(4-(((4-(((2-(1H-tetrazol-5-yl)ethyl)-2-thiazolylamino)sulfonyl)phenyl)imino)methyl)phenyl)- has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, anticancer, and anti-inflammatory agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of Acetamide, N-(4-(((4-(((2-(1H-tetrazol-5-yl)ethyl)-2-thiazolylamino)sulfonyl)phenyl)imino)methyl)phenyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes such as P38 MAP kinase, which plays a role in inflammatory responses.
Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
2-methyl-3-{4-[2-(1H-tetrazol-5-yl-ethylamino]phenyl}-3H-quinazolin-4-one: Known for its antimicrobial activity.
Tetrasubstituted Pyrimidine Derivatives: These compounds have shown significant antiproliferative activity against cancer cell lines.
Uniqueness
Acetamide, N-(4-(((4-(((2-(1H-tetrazol-5-yl)ethyl)-2-thiazolylamino)sulfonyl)phenyl)imino)methyl)phenyl)- stands out due to its unique combination of the tetrazole and thiazole rings, which impart distinct chemical and biological properties. Its ability to interact with multiple molecular targets and modulate various biological pathways makes it a versatile compound in scientific research.
特性
CAS番号 |
78311-71-4 |
|---|---|
分子式 |
C21H20N8O3S2 |
分子量 |
496.6 g/mol |
IUPAC名 |
N-[4-[[4-[2-(2H-tetrazol-5-yl)ethyl-(1,3-thiazol-2-yl)sulfamoyl]phenyl]iminomethyl]phenyl]acetamide |
InChI |
InChI=1S/C21H20N8O3S2/c1-15(30)24-18-4-2-16(3-5-18)14-23-17-6-8-19(9-7-17)34(31,32)29(21-22-11-13-33-21)12-10-20-25-27-28-26-20/h2-9,11,13-14H,10,12H2,1H3,(H,24,30)(H,25,26,27,28) |
InChIキー |
UCRZODQWCYSGCD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N(CCC3=NNN=N3)C4=NC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


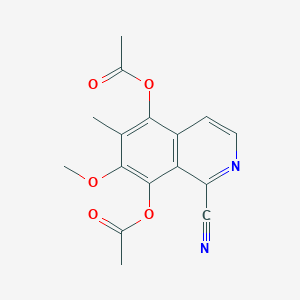
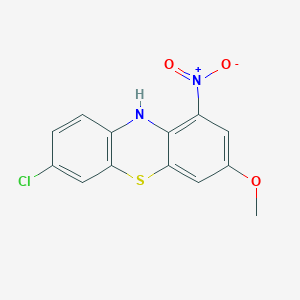
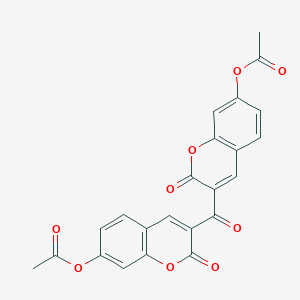
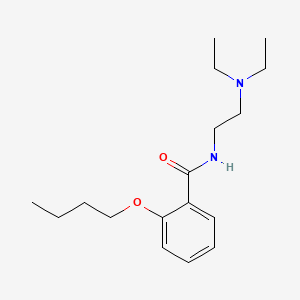
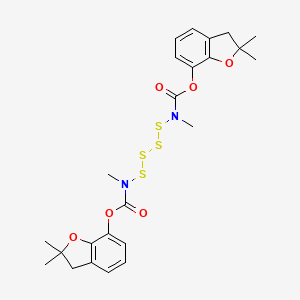
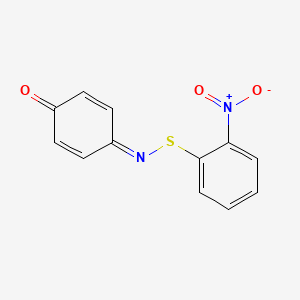

![[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol](/img/structure/B14452908.png)
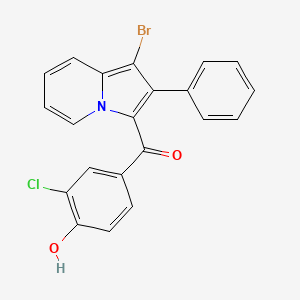
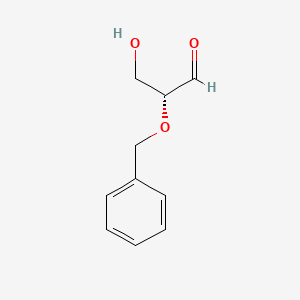
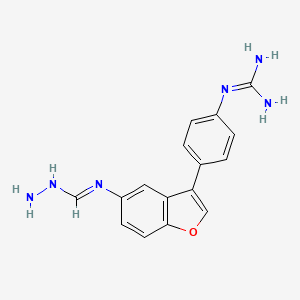

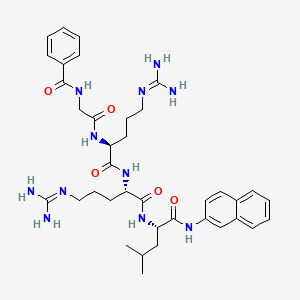
phosphanium bromide](/img/structure/B14452939.png)
